

An In-depth Technical Guide to (Z)-7-Octenal (CAS 21573-31-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Oct-7-enal*

Cat. No.: B009835

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The chemical name provided in the query, "**Oct-7-enal**," is inconsistent with IUPAC nomenclature. The aldehyde functional group is assigned to position 1 of the carbon chain. The correct IUPAC name for a double bond at the 7th position in an 8-carbon aldehyde is 7-Octenal. The provided CAS number, 21573-31-9, specifically corresponds to the (Z)-isomer of 7-Octenal. This guide will focus on the data available for (Z)-7-Octenal.

Physicochemical Properties

(Z)-7-Octenal is an unsaturated aldehyde with a terminal double bond. Its chemical structure and properties make it a subject of interest in organic synthesis and as a potential signaling molecule.

Property	Value
CAS Number	21573-31-9
Molecular Formula	C ₈ H ₁₄ O
Molecular Weight	126.20 g/mol
Appearance	Colorless liquid
Boiling Point	65-70 °C at 12 mmHg
Density	0.842 g/cm ³
Refractive Index	1.442

Spectroscopic Data

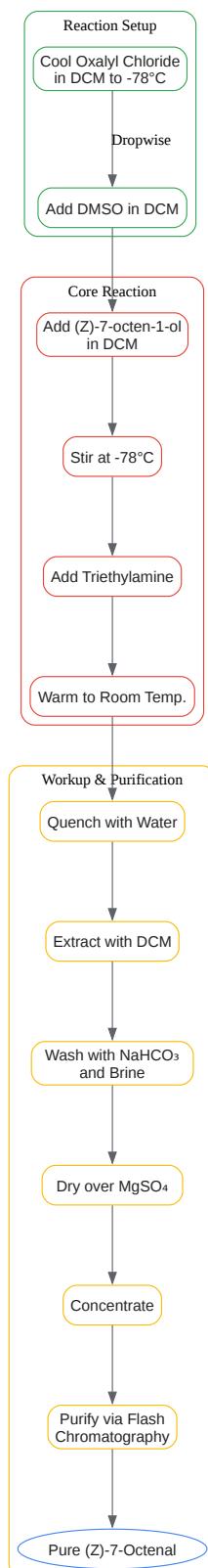
Spectroscopic analysis is crucial for the identification and characterization of (Z)-7-Octenal.

Spectroscopy	Data
¹ H NMR (CDCl ₃)	δ 9.76 (t, J=1.9 Hz, 1H), 5.43-5.32 (m, 2H), 2.42 (td, J=7.4, 1.9 Hz, 2H), 2.08-2.01 (m, 2H), 1.68-1.59 (m, 2H), 1.44-1.35 (m, 2H)
¹³ C NMR (CDCl ₃)	δ 202.7, 129.3, 124.2, 43.8, 29.1, 26.2, 21.9
Infrared (IR)	2930, 2860, 2720, 1730, 1650, 1460, 1390, 965 cm ⁻¹
Mass Spectrometry (MS)	m/z 126 (M+), 111, 97, 81, 67, 55, 41

Experimental Protocols

Synthesis of (Z)-7-Octenal via Swern Oxidation

A common laboratory-scale synthesis involves the oxidation of the corresponding alcohol, (Z)-7-octen-1-ol.

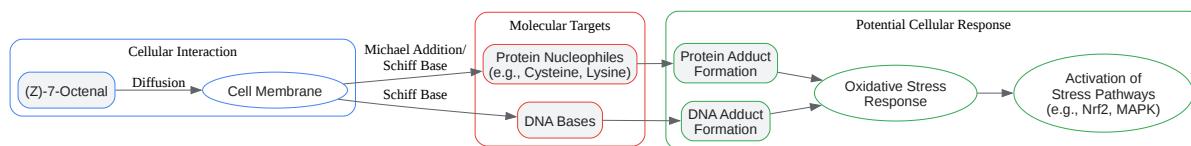

Materials:

- (Z)-7-octen-1-ol
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Hexane
- Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- A solution of DMSO in anhydrous DCM is added dropwise to the stirred oxalyl chloride solution, maintaining the temperature at -78 °C.
- After stirring for a few minutes, a solution of (Z)-7-octen-1-ol in anhydrous DCM is added dropwise.
- The reaction mixture is stirred for 15-30 minutes at -78 °C.
- Triethylamine is added, and the mixture is stirred for another 5 minutes at -78 °C.
- The cooling bath is removed, and the reaction is allowed to warm to room temperature.
- The reaction is quenched with water, and the organic layer is separated.

- The aqueous layer is extracted with DCM.
- The combined organic layers are washed sequentially with saturated aqueous NaHCO_3 and brine.
- The organic layer is dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (Z)-7-Octenal.


[Click to download full resolution via product page](#)

Caption: Workflow for the Synthesis of (Z)-7-Octenal via Swern Oxidation.

Biological Activity and Signaling

While specific, in-depth signaling pathway data for (Z)-7-Octenal is not extensively documented in publicly available literature, aldehydes are known to be reactive species that can interact with biological systems. They can form Schiff bases with amine groups on proteins and DNA, potentially leading to cellular stress and downstream signaling events.

Unsaturated aldehydes, in particular, can participate in Michael additions with nucleophilic residues on proteins, such as cysteine. This can lead to the modification of protein function and the activation of stress-response pathways.

[Click to download full resolution via product page](#)

Caption: Potential Cellular Interaction Pathways for (Z)-7-Octenal.

Applications in Research and Drug Development

- Synthetic Chemistry: (Z)-7-Octenal serves as a versatile building block in organic synthesis. The aldehyde and alkene functional groups allow for a wide range of chemical transformations, making it a precursor for more complex molecules.
- Flavor and Fragrance: Short-chain unsaturated aldehydes are often components of natural aromas and can be used in the formulation of fragrances and flavorings.
- Probing Biological Systems: Due to its reactivity, (Z)-7-Octenal and similar molecules can be used as chemical probes to study the effects of aldehydes on cellular systems, including mechanisms of toxicity and cellular defense.

Safety and Handling

Hazard Statements:

- Flammable liquid and vapor.
- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

Precautionary Statements:

- Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
- Wear protective gloves, eye protection, and face protection.
- IF ON SKIN: Wash with plenty of soap and water.
- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Store in a well-ventilated place. Keep cool.

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations. It is the responsibility of the user to determine the proper disposal methods.

- To cite this document: BenchChem. [An In-depth Technical Guide to (Z)-7-Octenal (CAS 21573-31-9)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b009835#oct-7-enal-cas-number-21573-31-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com